molecular formula C24H24N4 B12748261 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline CAS No. 116979-33-0

6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline

Cat. No.: B12748261
CAS No.: 116979-33-0
M. Wt: 368.5 g/mol
InChI Key: GMSDPGKDEIKUIM-LRRFZDQKSA-N
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Description

6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties and are found in various natural sources, including ergot fungi and certain plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline typically involves multi-step organic reactions. One common approach is the alkylation of an ergoline precursor with a pyrazole derivative. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline include other ergoline derivatives such as:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

116979-33-0

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

(6aR,9R)-7-methyl-9-(2-phenylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C24H24N4/c1-27-15-17(22-10-11-26-28(22)18-6-3-2-4-7-18)12-20-19-8-5-9-21-24(19)16(14-25-21)13-23(20)27/h2-11,14,17,20,23,25H,12-13,15H2,1H3/t17-,20?,23-/m1/s1

InChI Key

GMSDPGKDEIKUIM-LRRFZDQKSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C6=CC=CC=C6

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C6=CC=CC=C6

Origin of Product

United States

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